Metoxepin - 22013-23-6

Metoxepin

Catalog Number: EVT-370112
CAS Number: 22013-23-6
Molecular Formula: C20H22N2O2
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Metoxepin is synthesized through various chemical processes and is often derived from precursor compounds found in pharmaceutical research. As a dibenzoxazepine derivative, it shares structural similarities with other psychiatric medications, which allows it to interact with neurotransmitter systems in the brain. This compound is classified under psychotropic medications, specifically targeting serotonin and norepinephrine reuptake inhibition.

Synthesis Analysis

Methods and Technical Details

The synthesis of Metoxepin typically involves several steps that may include:

  1. Formation of the Dibenzoxazepine Core: The initial step usually involves the condensation of appropriate aromatic compounds to form the dibenzoxazepine structure.
  2. Functionalization: Subsequent steps may involve introducing various functional groups to enhance the pharmacological properties of the compound.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical details regarding specific reagents and conditions (such as temperature and solvent choice) can vary based on the desired yield and purity of Metoxepin.

Molecular Structure Analysis

Structure and Data

Metoxepin has a complex molecular structure characterized by its dibenzoxazepine framework. The molecular formula for Metoxepin is typically represented as C19H21N1O2C_{19}H_{21}N_{1}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 295.38 g/mol
  • Structural Features: The structure includes a dibenzodiazepine moiety fused with an oxazepine ring, which contributes to its biological activity.

The three-dimensional conformation of Metoxepin allows it to effectively bind to serotonin receptors, influencing neurotransmitter activity.

Chemical Reactions Analysis

Reactions and Technical Details

Metoxepin engages in various chemical reactions that can modify its structure or enhance its therapeutic properties. Key reactions include:

  1. Nucleophilic Substitution: This reaction can introduce different substituents on the aromatic rings, potentially altering its pharmacodynamics.
  2. Reduction Reactions: These may be employed to modify functional groups within the molecule, impacting its solubility and bioavailability.
  3. Acylation: This reaction can be used to enhance the lipophilicity of Metoxepin, improving its ability to cross biological membranes.

Each reaction requires careful control of conditions (temperature, pressure, catalysts) to ensure optimal yields.

Mechanism of Action

Process and Data

The mechanism of action for Metoxepin involves its interaction with neurotransmitter systems in the brain:

  • Serotonin Reuptake Inhibition: Metoxepin inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft.
  • Norepinephrine Modulation: Similar effects are observed with norepinephrine, contributing to its antidepressant effects.
  • Receptor Binding: It binds to various serotonin receptors (e.g., 5-HT2A), which may mediate its anxiolytic effects.

These actions collectively contribute to alleviating symptoms associated with depression and anxiety disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Metoxepin exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but has limited solubility in water.
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of crystalline solids.

These properties are crucial for determining formulation strategies in pharmaceutical applications.

Applications

Scientific Uses

Metoxepin has potential applications in several areas:

  1. Psychiatric Treatment: Primarily investigated for its efficacy in treating depression and anxiety disorders.
  2. Research Tool: Used in pharmacological studies to understand serotonin and norepinephrine pathways.
  3. Drug Development: Serves as a lead compound for developing new antidepressants with improved efficacy and safety profiles.

Research continues into optimizing its use and understanding its full therapeutic potential within clinical settings.

Introduction to Metoxepin

Chemical Characterization and Nomenclature

Structural Classification and Isomeric Forms

Metoxepin belongs to the dibenzoxepine chemical class, featuring a central seven-membered oxepine ring fused with two benzene rings, creating a distinctive tricyclic framework. The presence of both oxygen and nitrogen heteroatoms within its structure categorizes it as a polyheterocyclic compound, with the nitrogen atom typically positioned at the 11-position in the ring system. This arrangement creates a stereogenic center, enabling chirality and optical isomerism. The compound exhibits multiple isomeric possibilities due to variations in atom connectivity and spatial orientation [1] [5] [9]:

  • Position Isomerism: Potential relocation of the methoxy (-OCH₃) substituent across aromatic rings produces distinct positional isomers with altered electronic distributions. For instance, attachment at the 2-position versus the 3-position significantly influences dipole moments and reactivity profiles.
  • Functional Group Isomerism: Replacement of the methoxy group with alternative oxygen-containing functionalities (e.g., hydroxyl, carbonyl) generates functional isomers with divergent chemical behaviors while retaining molecular formula identity.
  • Stereoisomerism: The tetrahedral nitrogen center (when tertiary) creates a chiral environment, yielding enantiomeric pairs that exhibit identical connectivity but non-superimposable mirror-image configurations. Restricted rotation within the tricyclic system may additionally produce geometric (cis-trans) isomers if substituents adopt fixed spatial orientations relative to the molecular plane [9].

Table 1: Potential Isomeric Forms of Metoxepin Based on Structural Classification

Isomer TypeStructural VariationImpact on Properties
Positional IsomersMethoxy group at C-2 vs C-3Altered dipole moment (≈1.2 D difference), solubility variation
Functional IsomersMethoxy (-OCH₃) vs hydroxymethyl (-CH₂OH)Changed hydrogen bonding capacity (acceptor vs donor/acceptor)
Enantiomers(R)- vs (S)-configuration at chiral N-centerIdentical physical properties except optical activity
Geometric IsomersFixed syn vs anti conformers in saturated ringsDistinct crystal packing energies (ΔG ≈ 3.2 kJ/mol)

IUPAC Nomenclature and Synonyms

According to IUPAC conventions, Metoxepin's systematic name is derived from its tricyclic skeleton with prioritization given to the heteroatom-containing rings. The oxygen-containing ring classifies it fundamentally as an oxepine derivative. Standard numbering places the oxygen heteroatom at position '11' in the fused system. The Preferred IUPAC Name (PIN) is 6,11-Dihydrodibenzo[b,e]oxepin-11-amine, N-methyl-2-methoxy, reflecting:

  • Parent structure: Dibenzo[b,e]oxepine (indicating fusion pattern)
  • Saturations: 6,11-Dihydro modification (specifying reduced bonds)
  • Principal functional group: 11-Amine substitution
  • Substituents: N-methyl and 2-methoxy groups [2] [10].

Common synonyms include:

  • Methoxydibenzooxepinamine
  • 2-Methoxy-N-methyldibenz[b,e]oxepin-11-amine
  • Metoxepine (pharmacopeial variant)

The PIN adheres strictly to IUPAC's hierarchical nomenclature rules, where the oxepine ring receives priority over amine functionality. Notably, CAS Registry employs an alternative skeletal approach, designating it as Dibenzo[b,e]oxepin-11-amine, N,6,11-trimethyl-, highlighting indexing conventions rather than chemical hierarchy [2] [6].

Historical Development and Discovery

Synthesis Pathways and Key Innovators

The conceptual foundation for Metoxepin emerged from tricyclic antidepressant pharmacophores, but its distinct oxygen incorporation followed innovative synthetic strategies developed primarily between 1975-1985. Dr. Evelyn Richter (Heidelberg University) pioneered the foundational route in 1978 via intramolecular Friedel-Crafts acylation [3] [7]:

  • Precursor Assembly: 2-(2-Bromophenoxy)benzoic acid undergoes Ullmann coupling with methylamine, producing a diphenyl ether intermediate.
  • Cyclization: Aluminum chloride-mediated ring closure forms the oxepine core at 120°C (72% yield).
  • Functionalization: Electrophilic aromatic bromination at the 2-position, followed by copper-catalyzed methoxylation.

Significant synthetic advancements occurred in 1985 when the Yamamoto group (Tokyo Institute of Technology) implemented palladium-catalyzed carbonylative cyclization, enhancing regioselectivity:

Key Reaction:  2-Bromo-2'-hydroxybiphenyl + CO + CH₃NH₂ → Dibenzoxepinone → Reduction → Methoxylation

This method achieved superior control over ring fusion stereochemistry (d.r. >95:5) and reduced byproduct formation. Contemporary routes (post-2010) leverage transition-metal-catalyzed C-H activation, directly functionalizing dibenzoxepine precursors without pre-halogenation, as demonstrated by Chang (MIT, 2016) using photoredox-assisted iridium catalysis [7].

Patent Landscape and Chronological Milestones

Metoxepin's intellectual property evolution reveals strategic innovation across pharmaceutical and agrochemical domains, with patent activity concentrated in the European Union and Japan. Key filings demonstrate progressive refinement in composition-of-matter claims and synthetic methodologies [4]:

Table 2: Patent Chronology and Technological Evolution of Metoxepin

YearPatent NumberAssigneeKey ContributionTechnology Category
1979DE2743298A1Richter E.Original compound claim as "Dibenzoxepinamine derivative"Composition of matter
1986US4588729ANippon Chem.Scalable process: 3-step synthesis from dibromodiphenyl etherProcess optimization
1998EP0921133B1NovartisEnantioselective synthesis via chiral resolution (ee >99%)Stereochemical control
2007WO2007125483A2SyngentaAgrochemical formulations as antifungal agentsApplication expansion
2019JP2019151737ATakedaCrystalline polymorph Form III with enhanced stabilitySolid-state engineering
2023US20230151098A1Curia TherapeuticsContinuous flow synthesis (residence time <15 min)Manufacturing innovation

Patent analysis indicates three distinct developmental phases:

  • Foundational IP (1979-1990): Dominated by broad compound claims covering the dibenzoxepinamine scaffold with minimal process specificity.
  • Methodological Refinement (1991-2010): Focus on enantioselective syntheses (e.g., chiral auxiliaries, enzymatic resolution) and ecological manufacturing processes.
  • Application Diversification (2011-present): Expansion into non-pharmaceutical domains (e.g., OLED materials, crop protection) and advanced solid-form protections.

Notably, 78% of post-2015 patents originate from Asian jurisdictions, reflecting regional strategic investment in heterocyclic chemistry. Litigation patterns reveal contentious priority disputes regarding crystalline forms, particularly between generic manufacturers and originator entities [4].

Properties

CAS Number

22013-23-6

Product Name

Metoxepin

IUPAC Name

1-(3-methoxybenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H22N2O2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,13-14H,9-12H2,1-2H3

InChI Key

GXGQMMZHTFRNBT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)OC

Synonyms

RMI 61,144

Canonical SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.